N-ethyl-1H-pyrazole-1-carboxamide
Description
Structure
3D Structure
Properties
CAS No. |
150108-74-0 |
|---|---|
Molecular Formula |
C6H9N3O |
Molecular Weight |
139.16 g/mol |
IUPAC Name |
N-ethylpyrazole-1-carboxamide |
InChI |
InChI=1S/C6H9N3O/c1-2-7-6(10)9-5-3-4-8-9/h3-5H,2H2,1H3,(H,7,10) |
InChI Key |
ZKCZDMDFXGXWDK-UHFFFAOYSA-N |
SMILES |
CCNC(=O)N1C=CC=N1 |
Canonical SMILES |
CCNC(=O)N1C=CC=N1 |
Synonyms |
1H-Pyrazole-1-carboxamide,N-ethyl-(9CI) |
Origin of Product |
United States |
Foundational & Exploratory
Properties of N-ethyl-1H-pyrazole-1-carboxamide CAS 931-08-8 derivatives
This guide provides an in-depth technical analysis of N-ethyl-1H-pyrazole-1-carboxamide and its structural derivatives, anchored by the parent scaffold 1H-pyrazole-1-carboxamide (CAS 931-08-8) .
Synthesis, Physicochemical Properties, and Structure-Activity Relationships
Executive Summary & Chemical Identity
This compound is a functionalized derivative of the parent heterocycle 1H-pyrazole-1-carboxamide (CAS 931-08-8) . These compounds belong to a class of nitrogen-rich heterocycles primarily utilized as nitrification inhibitors in agrochemistry and as versatile intermediates in pharmaceutical synthesis.
The core value of the 1-carboxamide moiety lies in its ability to stabilize the volatile pyrazole ring. While simple pyrazoles (like 3-methylpyrazole) are effective ammonia monooxygenase (AMO) inhibitors, they are highly volatile and prone to loss. Derivatization at the N1 position with a carboxamide group creates a "prodrug-like" system that hydrolyzes in soil or biological media to release the active pyrazole species, extending efficacy and reducing environmental loss.
Chemical Identity Table
| Property | Parent Scaffold | Target Derivative |
| Common Name | 1H-Pyrazole-1-carboxamide | This compound |
| CAS Number | 931-08-8 | Derivative of 931-08-8 |
| Molecular Formula | C₄H₅N₃O | C₆H₉N₃O |
| Molecular Weight | 111.10 g/mol | 139.15 g/mol |
| Physical State | Solid (Crystalline) | Solid / Semi-solid |
| Core Function | Nitrification Inhibitor Precursor | Stabilized Delivery System |
Synthesis & Manufacturing Protocols
The synthesis of this compound relies on the nucleophilic attack of the pyrazole nitrogen (N1) onto an electrophilic carbonyl source. The most atom-efficient route utilizes ethyl isocyanate.
Protocol A: Isocyanate Addition (Preferred Route)
This method is preferred for its high yield and lack of by-products (atom economy).
Reaction Logic: The N1-hydrogen of pyrazole is weakly acidic (pKa ~14), but the nitrogen is sufficiently nucleophilic to attack the highly electrophilic carbon of the isocyanate group. The reaction is typically exothermic and instantaneous.
Step-by-Step Methodology:
-
Reagents:
-
1H-Pyrazole (1.0 eq)[1]
-
Ethyl Isocyanate (1.05 eq)
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene.
-
Catalyst: Triethylamine (TEA) (0.1 eq) - Optional, accelerates kinetics.
-
-
Procedure:
-
Dissolve 1H-pyrazole in anhydrous DCM under an inert atmosphere (N₂).
-
Cool the solution to 0–5°C using an ice bath to control the exotherm.
-
Add Ethyl Isocyanate dropwise over 20 minutes. Maintain temperature <10°C.
-
Allow the mixture to warm to room temperature (25°C) and stir for 4 hours.
-
Monitoring: Monitor via TLC (Ethyl Acetate/Hexane 1:1). The pyrazole spot (lower Rf) should disappear.
-
-
Work-up:
-
Evaporate the solvent under reduced pressure.[2]
-
Recrystallize the solid residue from n-hexane or ethanol/water mixture to yield white crystals.
-
Protocol B: Carbamoyl Chloride Substitution
Used when the specific isocyanate is unavailable or for introducing complex amine groups.
Step-by-Step Methodology:
-
Reagents: 1H-Pyrazole, Ethylcarbamoyl chloride, Pyridine (base).
-
Procedure:
-
Dissolve 1H-Pyrazole in THF. Add Pyridine (1.1 eq).
-
Add Ethylcarbamoyl chloride (1.1 eq) slowly at 0°C.
-
Reflux for 2 hours.
-
Filter off the Pyridine-HCl salt. Concentrate the filtrate to obtain the product.
-
Synthesis Visualization (DOT Diagram)
Caption: Synthesis of this compound via nucleophilic addition to ethyl isocyanate.
Physicochemical Properties & Stability
The N-ethyl derivative exhibits distinct advantages over the parent pyrazole regarding handling and environmental stability.
Hydrolytic Stability (The "Prodrug" Mechanism)
The biological activity of this class often depends on the hydrolysis of the carboxamide bond.
-
Acidic Conditions (pH < 5): Stable.
-
Neutral/Biological Conditions (Soil/Enzymatic): Slowly hydrolyzes to release free Pyrazole and Ethylamine.
-
Significance: This slow release mechanism prevents the rapid volatilization of pyrazole (which has a high vapor pressure), ensuring it remains in the soil root zone to inhibit nitrification.
Solubility Profile
-
Water: Low to Moderate. The ethyl group increases lipophilicity (LogP increases from ~ -0.2 to ~ 0.5).
-
Organic Solvents: Highly soluble in DCM, Acetone, Ethanol.
-
Implication: Suitable for formulation as emulsifiable concentrates (EC) or oil dispersions (OD) in agrochemicals.
Derivatives & Structure-Activity Relationships (SAR)
Modifying the CAS 931-08-8 scaffold alters biological efficacy. The SAR is divided into Ring Substitutions and N-Carboxamide Substitutions .
Ring Substitutions (C3, C4, C5)
The activity of the released pyrazole is dictated by these substituents.
-
Unsubstituted (Parent): Weak nitrification inhibition.
-
3-Methyl: Moderate activity.
-
3,4-Dimethyl (DMPP analog): Highest Potency.
-
Guidance: To maximize efficacy, synthesize N-ethyl-3,4-dimethyl-1H-pyrazole-1-carboxamide . The methyl groups sterically hinder metabolism of the pyrazole ring itself.
-
N-Carboxamide Substitutions (The "Tail")
The group attached to the amide nitrogen (the Ethyl group in this case) controls the hydrolysis rate.
-
H (Parent CAS 931-08-8): Rapid hydrolysis; too polar for some applications.
-
N-Ethyl: Balanced lipophilicity; optimal hydrolysis rate for 2-4 week soil activity.
-
N-Phenyl: Slower hydrolysis; increased UV stability but potential toxicity concerns.
SAR Visualization
Caption: Structure-Activity Relationship (SAR) defining potency and stability drivers.
Mechanism of Action: Nitrification Inhibition
In agricultural applications, this compound acts as a suicide substrate or chelating agent for Ammonia Monooxygenase (AMO).
-
Application: Applied to soil with ammonium-based fertilizers.
-
Activation: Soil moisture hydrolyzes the carboxamide bond:
-
Inhibition: The free Pyrazole (R-Py-H) binds to the active site of AMO in Nitrosomonas bacteria.
-
Molecular Target: AMO contains Copper (Cu) centers. Pyrazoles coordinate with these Cu ions, blocking the oxidation of Ammonia (
) to Hydroxylamine ( ). -
Result: Nitrogen is retained as Ammonium (
), reducing nitrate leaching and emissions.
Experimental Protocols for Validation
Hydrolysis Kinetics Assay
To verify the "controlled release" property.
-
Setup: Prepare a 100 ppm solution of this compound in buffered water (pH 7.0) and acetonitrile (80:20).
-
Incubation: Maintain at 25°C.
-
Sampling: Aliquot every 24 hours for 7 days.
-
Analysis: HPLC-UV (210 nm).
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water/Acetonitrile Gradient.
-
Expectation: Decrease in N-ethyl peak, appearance of Pyrazole peak.
-
Soil Incubation Assay (Biological Activity)
-
Soil: Standard loamy sand (sieved 2mm).
-
Treatment:
-
Control: Urea only.
-
Test: Urea + this compound (0.5% w/w of N).
-
-
Incubation: 25°C, 60% water holding capacity.
-
Measurement: Extract soil with 2M KCl at Days 0, 7, 14, 21. Measure
and colorimetrically. -
Success Criteria: Test group maintains higher
and lower compared to Control after 14 days.
References
-
PubChem. (2025). 1H-Pyrazole-1-carboxamide (CAS 931-08-8) Compound Summary. National Library of Medicine. Link
-
Zerulla, W., et al. (2001). 3,4-Dimethylpyrazole phosphate (DMPP) – a new nitrification inhibitor for agriculture and horticulture. Biology and Fertility of Soils. Link
-
BenchChem. (2024). Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives. Link
-
EPA. (2025). Chemical Properties of Pyrazole Derivatives. CompTox Chemicals Dashboard. Link
- Barth, G., et al. (2000). Deposition of nitrification inhibitors. U.S. Patent 6,139,596.
Sources
Structural Divergence and Functional Utility: A Technical Guide to Pyrazole-1-carboxamide vs. Pyrazole-3-carboxamide
Executive Summary
In heterocyclic medicinal chemistry, the positioning of a carboxamide (
While the 3-carboxamide serves as a robust, stable pharmacophore found in approved oncology drugs (e.g., PARP inhibitors), the 1-carboxamide functions as a reactive urea-like species, often acting as a carbamoylating agent or a transient intermediate. Understanding this dichotomy is essential for designing stable drug candidates versus reactive covalent inhibitors.
Structural & Electronic Fundamentals
The fundamental difference lies in the atom to which the carbonyl carbon is attached: a nitrogen (N1) or a carbon (C3). This alters the conjugation system and the hydrolytic stability of the amide bond.
Electronic Character Comparison
| Feature | Pyrazole-1-carboxamide (N-substituted) | Pyrazole-3-carboxamide (C-substituted) |
| Linkage Type | Urea-like ( | Amide ( |
| Resonance | Lone pair on N1 competes between the aromatic ring and the exocyclic carbonyl. | Carbonyl conjugates with the aromatic |
| Bond Lability | High. The pyrazole ring acts as a pseudo-leaving group (similar to imidazole in CDI). | Low. The bond is kinetically and thermodynamically stable (typical amide). |
| pKa Influence | Lowers the basicity of the pyrazole ring due to electron withdrawal by the carbonyl. | H-bond donor/acceptor properties are tuned by the ring, but the bond itself remains stable. |
| Tautomerism | Locked. Substitution at N1 prevents annular tautomerism. | Active (if N1 is H). Can exist as 3- or 5-carboxamide tautomers unless N1 is alkylated. |
Mechanistic Visualization: Reactivity Divergence
The following diagram illustrates why the 1-carboxamide is susceptible to nucleophilic attack (carbamoyl transfer), whereas the 3-carboxamide is stable.
Figure 1: Comparative reactivity profile. The pyrazole-1-carboxamide acts as an acylating agent due to the leaving group ability of the pyrazole ring.
Synthetic Pathways & Regiocontrol[1][2][3][4]
Synthesis of these isomers requires distinct strategies. The 1-carboxamide is typically formed post-ring closure, while the 3-carboxamide is often established during ring closure.
Synthesis of Pyrazole-1-carboxamide
This is a nucleophilic substitution reaction where the pyrazole N1 acts as the nucleophile.
-
Reagents: Pyrazole + Isocyanates (e.g., chlorosulfonyl isocyanate followed by hydrolysis) or Carbamoyl Chlorides.
-
Conditions: Mild basic conditions (Et3N, DCM/THF).
-
Selectivity: High for N1 due to the nucleophilicity of the pyrazole nitrogen.
Synthesis of Pyrazole-3-carboxamide
This requires constructing the pyrazole ring with the carboxylate carbon already in place, or lithiation of a protected pyrazole.
-
Method A (Cyclocondensation): Reaction of hydrazine with 2,4-diketoesters (or equivalents like furan-2,3-diones).
-
Challenge: Regioselectivity (3- vs 5-isomer). This depends on the steric bulk of the hydrazine substituent and the electronics of the diketone.
-
-
Method B (Dipolar Cycloaddition): Diazoacetates reacting with alkynes.
Figure 2: Synthetic decision tree. Note the post-synthetic functionalization for 1-carboxamide vs. de novo ring construction for 3-carboxamide.
Medicinal Chemistry Applications
Pyrazole-3-carboxamide: The Scaffold
This isomer is ubiquitous in drug discovery due to its stability and ability to form directional hydrogen bonds within enzyme active sites.
-
Key Example: PARP Inhibitors (e.g., Niraparib derivatives). The carboxamide group mimics the nicotinamide moiety of NAD+, forming critical H-bonds with the hinge region of the kinase or the catalytic domain of PARP.
-
Role: Static pharmacophore.
Pyrazole-1-carboxamide: The Warhead/Prodrug
Often avoided in final drug candidates due to plasma instability, unless specific reactivity is desired.
-
Role:
-
Serine Hydrolase Inhibitors: The N-acyl/carbamoyl group can carbamoylate the active site serine (covalent inhibition).
-
Prodrugs: Hydrolysis releases the parent pyrazole and ammonia/amine.
-
Agrochemicals: Some herbicides utilize this motif where metabolic breakdown in plants differs from mammals.
-
Experimental Protocols
Protocol A: Regioselective Synthesis of Pyrazole-3-Carboxamide
Based on furan-2,3-dione chemistry to minimize 3/5 isomer mixtures.
-
Reagents: 4-benzoyl-5-phenyl-2,3-dihydrofuran-2,3-dione (1.0 eq), Phenylhydrazine (1.1 eq), Benzene/Toluene (Solvent).
-
Procedure:
-
Dissolve the furan-2,3-dione in anhydrous toluene.
-
Add phenylhydrazine dropwise at room temperature.
-
Reflux the mixture for 2–4 hours. The furan ring opens and recyclizes to the pyrazole-3-carboxylic acid derivative.
-
Evaporate solvent and recrystallize from ethanol.
-
Amidation: Convert the resulting acid to the acid chloride (
) and treat with ammonium hydroxide to yield the 3-carboxamide.
-
-
Validation:
-NMR will show a distinct singlet for the pyrazole C4-H (typically 6.5–7.5 ppm). NOESY is required to confirm regiochemistry if N1 is substituted (interaction between N1-R and C5-R).
Protocol B: Synthesis of Pyrazole-1-Carboxamide
-
Reagents: 3,5-Dimethylpyrazole (1.0 eq), Chlorosulfonyl isocyanate (CSI) (1.1 eq), Water (excess), Acetone.
-
Procedure:
-
Dissolve pyrazole in dry acetone at 0°C.
-
Add CSI dropwise (Exothermic!). Stir for 1 hour.
-
Quench carefully with water (hydrolysis of the N-chlorosulfonyl intermediate to the carboxamide).
-
Precipitate forms; filter and wash with cold water.
-
-
Validation: IR spectroscopy will show a urea-like carbonyl stretch (
), higher frequency than the typical amide I band of the 3-isomer ( ).
Protocol C: Comparative Hydrolytic Stability Assay (Self-Validating)
This assay proves the "labile" vs "stable" claim.
-
Preparation: Prepare 10 mM DMSO stocks of both isomers.
-
Incubation: Dilute to 100
M in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Incubate at 37°C. -
Monitoring: Inject samples into HPLC-UV/MS at t=0, 1h, 4h, 24h.
-
Expected Result:
-
3-carboxamide: >95% remaining after 24h in both buffers.
-
1-carboxamide: Significant degradation (>50%) in pH 1.2 or pH 7.4 (depending on substituents) to the parent pyrazole.
-
References
-
Regioselective Synthesis of Pyrazoles: Deng, X., & Mani, N. S. (2008).[1] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry. Link
-
N-Acyl Pyrazole Reactivity: Casimiro-Garcia, A., et al. (2013). N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. Bioorganic & Medicinal Chemistry. Link
-
IRAK4 Inhibitors (3-carboxamide example): Inami, H., et al. (2023).[2] Design, synthesis, and pharmacological evaluation of N-(3-carbamoyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxamide derivatives as interleukin-1 receptor-associated kinase 4 inhibitors. Bioorganic & Medicinal Chemistry. Link
-
Biological Applications of Pyrazoles: Khan, A. (2024).[3] Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry. Link
-
Furan-2,3-dione Route: Akcamur, Y., et al. (2005). Synthesis of some pyrazole-3-carboxylic acid-hydrazide and pyrazolopyridazine compounds. Journal of Heterocyclic Chemistry. Link
Sources
- 1. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 2. Design, synthesis, and pharmacological evaluation of N-(3-carbamoyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxamide derivatives as interleukin-1 receptor-associated kinase 4 inhibitors with reduced potential for cytochrome P450 1A2 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
An In-depth Technical Guide to Pyrazole-1-Carboxamide Derivatives as Agrochemical Leads
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Introduction: The Ascendancy of a Privileged Scaffold
In the landscape of modern agrochemical discovery, the pyrazole ring stands out as a "privileged" structure.[1] This five-membered heterocyclic compound, featuring two adjacent nitrogen atoms, offers a versatile and stable scaffold for extensive chemical modification.[1][2] This adaptability has enabled the development of a vast array of derivatives with potent biological activities, leading to their successful commercialization as fungicides, insecticides, and herbicides.[1][3] Among these, pyrazole-1-carboxamide derivatives have become a cornerstone of crop protection, particularly as highly effective fungicides.[3][4] Their rise to prominence is a testament to their targeted mechanism of action, broad-spectrum efficacy, and the continuous innovation in their chemical synthesis and design.[4][5] This guide provides a comprehensive technical overview of pyrazole-1-carboxamide derivatives, elucidating their mechanism of action, synthesis strategies, structure-activity relationships, and the workflows that drive their discovery and optimization as next-generation agrochemical leads.
Part 1: The Core Mechanism of Action - Targeting Cellular Respiration and Beyond
The primary success of pyrazole-1-carboxamide derivatives in agriculture stems from their role as Succinate Dehydrogenase Inhibitors (SDHIs).[1] This class of fungicides targets a critical enzyme in the fungal mitochondrial respiratory chain, effectively shutting down the cell's energy production.[6]
Fungicidal Activity: Inhibition of Succinate Dehydrogenase (Complex II)
The principal mode of action for pyrazole carboxamide fungicides is the potent inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II.[4][7] This enzyme is a crucial component of both the tricarboxylic acid (TCA) cycle and the electron transport chain.[4] By binding to the ubiquinone-binding (Qp) site of the SDH enzyme, these fungicides physically block the transfer of electrons from succinate to ubiquinone.[4][5] This disruption triggers a cascade of fatal consequences for the fungal cell:
-
Inhibition of ATP Synthesis : The blockage of the electron transport chain severely curtails the production of ATP, the cell's main energy currency.[4]
-
Accumulation of Reactive Oxygen Species (ROS) : Impaired electron flow leads to the generation of damaging ROS, which induces oxidative stress and harms cellular components.[4]
-
Metabolic Disruption : The inhibition of the TCA cycle disrupts key metabolic pathways essential for fungal growth and survival.[4]
This targeted inhibition ultimately leads to the cessation of fungal growth, spore germination, and cell death.[1] Electron microscopy studies have confirmed that treatment with these compounds can cause significant damage to fungal cell walls and membranes, leading to the leakage of cellular contents and abnormal mitochondrial morphology.[8][9][10]
Insecticidal and Herbicidal Mechanisms
While famed for their fungicidal properties, the pyrazole scaffold's versatility extends to other agrochemical applications.[3]
-
Insecticides : Certain pyrazole derivatives, such as Fipronil, act as potent antagonists of the GABA-gated chloride channel in the insect's central nervous system, causing fatal neural disruption.[1] Other pyrazole insecticides and acaricides function by inhibiting mitochondrial Complex I of the electron transport chain.[11][12]
-
Herbicides : Pyrazole-based herbicides have been developed to target crucial plant enzymes.[1] One key target is p-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme essential for the biosynthesis of plastoquinone and tocopherols, which are vital for photosynthesis.[13][14] Another target is transketolase (TKL), a key enzyme in the Calvin cycle and pentose phosphate pathway.[13][15]
Part 2: Synthesis Strategies and Lead Discovery
The creation of novel pyrazole-1-carboxamide derivatives is a well-refined process, typically beginning with the construction of the core pyrazole ring, followed by the crucial amide bond formation.
General Synthesis Protocol
A prevalent and efficient method for synthesizing the target compounds involves the reaction of a pyrazole-4-carbonyl chloride intermediate with a desired amine.[16][17] The carboxylic acid precursor is often synthesized via methods like the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1]
Experimental Protocol: General Synthesis of a Pyrazole-1-Carboxamide Derivative
-
Step 1: Synthesis of Pyrazole-4-Carboxylic Acid:
-
Dissolve a 1,3-diketone (1.0 eq) in a suitable solvent such as ethanol in a round-bottom flask.
-
Add a substituted hydrazine (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture until the reaction is complete (monitored by Thin Layer Chromatography - TLC).
-
Cool the reaction mixture, remove the solvent under reduced pressure, and purify the resulting pyrazole ester.
-
Saponify the ester using a base (e.g., NaOH), followed by acidification (e.g., HCl) to yield the 1H-pyrazole-4-carboxylic acid intermediate.[3]
-
-
Step 2: Formation of Pyrazole-4-Carbonyl Chloride:
-
Step 3: Amide Bond Formation:
-
Dissolve the desired substituted amine (1.0 eq) and a base like triethylamine (Et₃N, 1.2 eq) in an anhydrous solvent (e.g., Tetrahydrofuran - THF or Dichloromethane - DCM) in a flask under an inert atmosphere.[16][17]
-
Cool the mixture in an ice-water bath (0-5 °C).
-
Add a solution of the crude pyrazole-4-carbonyl chloride (1.0 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 10-12 hours, monitoring completion by TLC.[16]
-
Upon completion, perform an aqueous workup. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).[1]
-
Concentrate the solution in vacuo and purify the final pyrazole-1-carboxamide product by column chromatography on silica gel.[1][16]
-
Agrochemical Lead Discovery Workflow
The path from a chemical concept to a viable agrochemical lead is a systematic process involving design, synthesis, and rigorous biological evaluation. Molecular docking studies are often employed to predict the binding modes of designed compounds within the active site of the target enzyme (e.g., SDH), guiding the synthesis of the most promising candidates.[9][10][18]
Part 3: Structure-Activity Relationships (SAR)
Understanding how specific structural modifications affect biological activity is paramount for rational drug design. SAR studies on pyrazole-1-carboxamides have revealed key insights for enhancing potency and spectrum of activity.[7][19]
The general scaffold can be broken down into three main components: the pyrazole ring (A) , the amide linker (B) , and the N-substituted moiety (C) .
-
Pyrazole Ring (A) : Substituents on the pyrazole ring are critical. For example, a difluoromethyl group at the 3-position is often found in highly active SDHI fungicides.[7][8] Modifications at the 5-position have also been shown to be important for activity, with studies indicating that large steric hindrance and electronegative groups can be beneficial.[20]
-
Amide Linker (B) : The carboxamide group itself is a key pharmacophore, essential for binding to the target enzyme.[1] Its geometry and electronic properties are crucial for establishing key interactions, such as hydrogen bonds, within the SDH binding pocket.[9][10]
-
N-Substituted Moiety (C) : This part of the molecule is highly variable and significantly influences the compound's spectrum of activity, potency, and physicochemical properties. Aromatic rings, such as substituted phenyl or pyridinyl groups, are common.[6] The nature and position of substituents on this ring dictate the hydrophobic and electronic interactions with the target enzyme.[7]
Table 1: Summary of Structure-Activity Relationship Insights
| Molecular Region | Modification | Impact on Fungicidal Activity | Reference(s) |
| Pyrazole C3-position | Introduction of a difluoromethyl (-CHF₂) group | Often leads to a significant increase in potency against a broad range of fungi. | [7][8] |
| Pyrazole C5-position | Introduction of chloro, fluoro, or methyl groups | Modulates potency and spectrum of activity. | [21] |
| Amide Linker | Conformation and orientation | Crucial for correct positioning within the SDH active site and forming hydrogen bonds. | [9][10] |
| N-Substituted Moiety | Substituted phenyl or heterocyclic rings | Governs hydrophobic interactions and overall binding affinity. The specific substitution pattern is key to targeting different fungal species. | [6][7] |
Part 4: Biological Evaluation and Data
The efficacy of newly synthesized pyrazole-1-carboxamide derivatives is quantified through rigorous biological assays. In vitro assays against a panel of pathogenic fungi are the first step, followed by in vivo tests to evaluate performance in a more realistic setting.
Protocol: In Vitro Mycelial Growth Inhibition Assay
This protocol is a standard method to determine the direct antifungal activity of a compound.[3]
-
Preparation : Prepare potato dextrose agar (PDA) medium and sterilize by autoclaving. Allow it to cool to approximately 50-60 °C.
-
Compound Addition : Add the test compound, dissolved in a minimal amount of a suitable solvent (e.g., DMSO), to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µg/mL). A solvent-only control and a commercial fungicide standard (e.g., boscalid) should be included.
-
Plating : Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation : Place a small plug (e.g., 5 mm diameter) of mycelium from an actively growing culture of the target fungus (e.g., Rhizoctonia solani) in the center of each plate.
-
Incubation : Incubate the plates at an optimal temperature (e.g., 25 °C) in the dark.
-
Measurement : After a set period (e.g., 48-72 hours), when the mycelial growth in the control plate has reached a significant diameter, measure the diameter of the fungal colony on all plates.
-
Calculation : Calculate the percentage of mycelial growth inhibition relative to the solvent control. Use this data to determine the EC₅₀ value (the concentration that causes 50% inhibition).
Comparative Efficacy Data
The following table presents a selection of publicly available data on the efficacy of various pyrazole-1-carboxamide derivatives against plant pathogenic fungi, demonstrating their high potency.
Table 2: Fungicidal Activity (EC₅₀/IC₅₀) of Selected Pyrazole-1-Carboxamide Derivatives
| Compound | Target Organism/Enzyme | Efficacy (EC₅₀/IC₅₀) | Commercial Standard | Efficacy of Standard | Reference |
| SCU2028 | Rhizoctonia solani | 0.022 mg/L | Thifluzamide | (Equivalent) | [8] |
| Compound Ip | Fusarium graminearum | 0.93 µg/mL | Boscalid | > 50 µg/mL | [7] |
| Compound 9ac | Rhizoctonia solani | 90% inhibition at 10 mg/L | Thifluzamide | 80% inhibition at 10 mg/L | [18] |
| Compound E1 | Rhizoctonia solani | EC₅₀ = 1.1 µg/mL | Boscalid | EC₅₀ = 2.2 µg/mL | [9][10] |
| Compound E1 | R. solani SDH Enzyme | IC₅₀ = 3.3 µM | Boscalid | IC₅₀ = 7.9 µM | [9][10] |
| Compound 8e | Rhizoctonia solani | EC₅₀ = 0.012 µg/mL | Fluxapyroxad | EC₅₀ = 0.036 µg/mL | [17] |
Part 5: Challenges and Future Perspectives
Despite their success, the widespread use of SDHI fungicides has led to the emergence of resistant fungal strains.[5][6] This is a significant challenge that necessitates careful stewardship and resistance management strategies, such as alternating or mixing fungicides with different modes of action.[5]
The future of pyrazole-1-carboxamide research lies in several key areas:
-
Combating Resistance : Designing novel derivatives that are effective against resistant strains by targeting different binding sites or having a dual mode of action.[20]
-
Expanding the Spectrum : Discovering new scaffolds that broaden the activity to include a wider range of fungal, insect, or weed species.[12][22]
-
Improving Safety Profiles : Optimizing compounds to enhance their environmental safety and reduce non-target effects.
-
Novel Targets : Leveraging the pyrazole scaffold to develop inhibitors for other novel agrochemical targets.[15]
Conclusion
Pyrazole-1-carboxamide derivatives represent a triumph of modern agrochemical research, providing powerful tools for crop protection.[1] Their primary strength lies in the potent and specific inhibition of fungal succinate dehydrogenase, a mechanism that has delivered a generation of broad-spectrum fungicides.[4] Through sophisticated synthesis, rational design based on SAR, and rigorous biological evaluation, the scientific community continues to innovate within this chemical class. By addressing the challenge of resistance and exploring new biological targets, pyrazole-1-carboxamides are poised to remain a vital component of integrated pest management and global food security for the foreseeable future.
References
-
Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. PubMed. [Link]
-
Discovery of Benzothiazolylpyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors through Active Fragment Exchange and Link Approach. PubMed. [Link]
-
SDHI fungicides and turfgrass disease control: An overview. University of Georgia. [Link]
-
Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole-Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors. PubMed. [Link]
-
Discovery of N -Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. ResearchGate. [Link]
-
Succinate dehydrogenase inhibitor (SDHI) fungicide resistance prevention strategy. New Zealand Plant Protection Society. [Link]
-
Potential Fungicide Candidates: A Dual Action Mode Study of Novel Pyrazole-4-carboxamides against Gibberella zeae. ACS Publications. [Link]
-
Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. ACS Publications. [Link]
-
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. PMC. [Link]
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An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. International Journal of ChemTech Research. [Link]
- Fungicide pyrazole carboxamides derivatives.
-
Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. PubMed. [Link]
-
Pyrazole and Pyrimidine Acaricides and Insecticides Acting as Inhibitors of Mitochondrial Electron Transport at Complex I. ResearchGate. [Link]
- Pyrazolecarboxamide derivative and fungicide containing it as active ingredient.
-
Structure–Activity Relationships in a Series of Fungicidal Pyrazole Carboxanilides. Agricultural and Biological Chemistry. [Link]
-
Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. SciELO. [Link]
-
Fungicide pyrazole carboxamides derivatives - Patent EP-2251331-A1. PubChem. [Link]
-
Fungicide pyrazole carboxamides derivatives. European Patent Office. [Link]
-
Discovery of novel Propionamide‐Pyrazole‐Carboxylates as Transketolase‐inhibiting herbicidal candidates. ResearchGate. [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. ACS Publications. [Link]
-
Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. ACS Publications. [Link]
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-
Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem. [Link]
-
Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications. [Link]
-
Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl- N -benzyl Carboxamide, α-Chloromethyl- N -benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties. ResearchGate. [Link]
-
Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite. Semantic Scholar. [Link]
-
Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. PubMed. [Link]
-
Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. [Link]
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Methodological & Application
Application Note: Synthesis of N-Ethyl-1H-pyrazole-1-carboxamide
Abstract & Utility
This application note details the protocol for the carbamoylation of 1H-pyrazole using ethyl isocyanate. The resulting urea derivative, N-ethyl-1H-pyrazole-1-carboxamide, represents a critical scaffold in medicinal chemistry, particularly in the design of kinase inhibitors and as a "blocked isocyanate" precursor for polyurethane applications.
Key Technical Insight: Unlike standard amine-isocyanate couplings, the reaction with pyrazole is reversible. The pyrazole-urea bond is thermally labile (dissociating >100°C). Consequently, this protocol emphasizes low-temperature control to maximize yield and prevent thermal reversion during purification.
Chemical Basis & Mechanism[1]
Reaction Logic
The reaction involves the nucleophilic addition of the pyrazole nitrogen (N1) to the electrophilic carbon of the ethyl isocyanate heterocumulene system.
-
Nucleophile: 1H-Pyrazole (
~14.2 in DMSO). It is a weaker nucleophile than aliphatic amines due to aromatic delocalization. -
Electrophile: Ethyl Isocyanate.[1] Highly reactive, but susceptible to hydrolysis.
-
Catalysis: While the reaction can proceed uncatalyzed at elevated temperatures, the addition of a tertiary amine base (Triethylamine or DABCO) lowers the activation energy, allowing the reaction to proceed at ambient temperature. This is crucial to favor the forward equilibrium (product formation) over the reverse dissociation.
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic pathway highlighting the nucleophilic addition and potential moisture-induced side reaction.
Experimental Design Strategy
Solvent Selection
-
Recommended: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous).[2]
-
Rationale: These non-nucleophilic, polar aprotic solvents solubilize both reactants. Crucially, they allow for low-temperature processing.
-
Avoid: Alcohols (reacts with isocyanate to form carbamates) or water (forms symmetric ureas).
Stoichiometry & Catalysis
| Component | Equivalents | Role | Note |
| 1H-Pyrazole | 1.0 | Substrate | Dry thoroughly before use. |
| Ethyl Isocyanate | 1.1 - 1.2 | Electrophile | Slight excess compensates for trace hydrolysis. |
| Triethylamine (TEA) | 0.1 - 0.5 | Catalyst | Increases nucleophilicity of pyrazole. |
| DCM | [0.5 M] | Solvent | Concentration affects reaction rate. |
Detailed Protocol (Step-by-Step)
Phase A: Setup & Safety
WARNING: Ethyl isocyanate is a lachrymator, sensitizer, and highly toxic. All operations must be performed in a functioning fume hood.
-
Glassware Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Flush with Nitrogen (
) or Argon.[3] -
Temperature Control: Prepare an ice-water bath (0°C) and a room temperature water bath.
Phase B: Reaction Execution
-
Solubilization: Charge the RBF with 1H-Pyrazole (1.0 g, 14.7 mmol) . Add anhydrous DCM (30 mL) . Stir until fully dissolved.
-
Catalyst Addition: Add Triethylamine (TEA) (0.2 mL, ~1.5 mmol) via syringe.
-
Controlled Addition:
-
Cool the solution to 0°C.
-
Add Ethyl Isocyanate (1.4 mL, 17.6 mmol) dropwise over 10 minutes using a syringe pump or pressure-equalizing dropping funnel.
-
Note: Exotherm is mild, but dropwise addition prevents local concentration hotspots that favor dimerization.
-
-
Reaction: Remove the ice bath. Allow the mixture to stir at Room Temperature (20-25°C) for 4–6 hours.
-
Monitoring: Check TLC (System: 50% EtOAc/Hexane). The pyrazole spot (lower Rf) should disappear; a new, less polar urea spot will appear.
-
Phase C: Workup & Purification[5]
-
Quenching: No aqueous quench is required if the reaction is clean. If excess isocyanate remains, add 1 mL of Methanol (converts isocyanate to methyl carbamate, easily removed).
-
Concentration: Evaporate the solvent under reduced pressure (Rotovap) at < 40°C .
-
CRITICAL: Do not exceed 40°C. High heat can reverse the reaction, regenerating volatile isocyanate and pyrazole.
-
-
Crystallization: The residue is typically a white solid.
-
Recrystallize from n-Hexane/Ethyl Acetate (9:1) or Heptane .
-
Heat gently to dissolve, then cool slowly to 4°C.
-
-
Filtration: Collect solids by vacuum filtration. Wash with cold Hexane. Dry in a vacuum desiccator (room temp).
Experimental Workflow (DOT Visualization)
Figure 2: Step-by-step experimental workflow ensuring safety and product stability.
Characterization & Validation
To validate the synthesis, look for the following spectral signatures.
Proton NMR ( H NMR, 400 MHz, CDCl )
| Shift ( | Multiplicity | Integration | Assignment | Diagnostic Feature |
| 8.20 | Doublet | 1H | Pyrazole C3-H | Downfield shift due to carbonyl. |
| 7.60 | Doublet | 1H | Pyrazole C5-H | - |
| 6.80 | Broad Singlet | 1H | N-H (Urea) | Key Indicator of Urea formation. |
| 6.40 | DD/Triplet | 1H | Pyrazole C4-H | - |
| 3.45 | Multiplet | 2H | Coupled to NH and CH3. | |
| 1.25 | Triplet | 3H | - |
Note: The disappearance of the broad Pyrazole N-H peak (>10 ppm) confirms consumption of starting material.
Infrared Spectroscopy (FT-IR)
-
~3350 cm
: N-H stretch (Amide). -
~1710–1730 cm
: C=O stretch (Urea carbonyl). Distinct from isocyanate peak.[4][5] -
Absent: ~2270 cm
(Isocyanate -N=C=O stretch).
Troubleshooting & "Self-Validating" Checks
-
Issue: White precipitate forms immediately upon adding isocyanate.
-
Issue: Low yield after Rotovap.
-
Cause: Thermal dissociation. You heated the bath >50°C.
-
Validation: The distillate smells of ethyl isocyanate (pungent).
-
Fix: Keep bath temp <40°C.
-
-
Issue: Starting material remains on TLC after 24 hours.
-
Cause: Pyrazole is too electron-deficient (if substituted) or catalyst is dead.
-
Fix: Add 10 mol% DMAP (4-Dimethylaminopyridine) as a stronger acylation catalyst.
-
References
-
Ozaki, S. (1972). Recent advances in isocyanate chemistry. Chemical Reviews, 72(5), 457–496. Link
-
Elguero, J. (2000). Pyrazoles and their Benzo Derivatives.[9][10][11] In Comprehensive Heterocyclic Chemistry II. Elsevier. (Standard Reference for Pyrazole reactivity).
-
Wicks, D. A., & Wicks, Z. W. (1999). Blocked isocyanates III: Part A. Mechanisms and chemistry. Progress in Organic Coatings, 36(3), 148–172. Link (Validates the thermal reversibility of pyrazole-ureas).
- Tilley, J. W., & Ramuz, H. (1980). Synthesis of N-substituted pyrazole-1-carboxamides. Helvetica Chimica Acta, 63(4), 832–840. (Foundational protocol for carboxamide synthesis).
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Effect of Urethane Crosslinking by Blocked Isocyanates with Pyrazole-Based Blocking Agents on Rheological and Mechanical Performance of Clearcoats | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. ETHYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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- 9. researchgate.net [researchgate.net]
- 10. Pyrazole synthesis [organic-chemistry.org]
- 11. sphinxsai.com [sphinxsai.com]
Application Notes and Protocols for the Scalable Synthesis of N-Substituted Pyrazole-1-Carboxamides
Introduction
N-substituted pyrazole-1-carboxamides represent a privileged scaffold in modern chemistry, demonstrating significant utility across medicinal chemistry and materials science. This structural motif is a cornerstone in the design of a wide array of therapeutic agents, including analgesics, anticancer agents, and fungicides.[1][2][3][4] The pyrazole core, a five-membered heterocycle with two adjacent nitrogen atoms, coupled with the N-substituted carboxamide functionality, allows for precise modulation of physicochemical properties and biological activity.[5][6] The growing demand for these high-value compounds necessitates the development of robust, efficient, and scalable synthetic methodologies suitable for both academic research and industrial production.
This comprehensive guide provides a detailed overview of established and innovative strategies for the synthesis of N-substituted pyrazole-1-carboxamides. We will delve into the mechanistic underpinnings of key transformations, offer field-proven insights into reaction optimization, and present detailed, step-by-step protocols for the most scalable and versatile synthetic routes.
Core Synthetic Strategies: A Mechanistic Overview
The construction of N-substituted pyrazole-1-carboxamides can be broadly categorized into two primary approaches:
-
Strategy A: Late-Stage Amidation. This is the most prevalent and flexible approach, involving the initial construction of a pyrazole-1-carboxylic acid or its corresponding ester, followed by a subsequent amidation step. This strategy allows for the late-stage diversification of the amide substituent, making it highly amenable to the generation of compound libraries for drug discovery.
-
Strategy B: Early-Stage Amidation/Cyclization. In this approach, the carboxamide functionality is introduced prior to the formation of the pyrazole ring. This can be advantageous when the desired amine is incompatible with the conditions required for late-stage amidation or when specific substitution patterns are desired.
This guide will primarily focus on the more versatile and widely adopted Strategy A, while also providing insights into alternative methods.
Visualizing the Synthetic Workflow (Strategy A)
The logical progression for the synthesis of N-substituted pyrazole-1-carboxamides via a late-stage amidation approach is outlined below. This workflow is initiated by the classical Knorr pyrazole synthesis, a robust method for constructing the core heterocyclic ring system.
Caption: General workflow for the synthesis of N-substituted pyrazole-1-carboxamides via a late-stage amidation strategy.
Detailed Protocols and Methodologies
Protocol 1: Synthesis of Pyrazole-1-carboxylate Ester via Knorr Cyclization
This protocol describes a foundational method for constructing the pyrazole ring system, which serves as the key intermediate for subsequent functionalization. The reaction of a hydrazine with a 1,3-dicarbonyl compound is a classic and reliable method for pyrazole synthesis.[6][7]
Objective: To synthesize a 1,5-disubstituted-1H-pyrazole-3-carboxylate ester.
Materials:
-
Substituted hydrazine (e.g., phenylhydrazine) (1.0 eq)
-
β-ketoester (e.g., diethyl 2-acetyl-3-oxobutanedioate) (1.0 eq)
-
Ethanol or Acetic Acid (solvent)
-
Catalytic amount of a suitable acid or base (optional, depending on substrates)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the hydrazine derivative (1.0 eq) in the chosen solvent (e.g., ethanol).
-
To the stirred solution, add the β-ketoester (1.0 eq) dropwise at room temperature.
-
If required, add a catalytic amount of acid (e.g., glacial acetic acid) or base.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired pyrazole-1-carboxylate ester.
Causality Behind Experimental Choices:
-
The choice of solvent can influence reaction rates and regioselectivity. Acetic acid can act as both a solvent and a catalyst.
-
The reaction is often regioselective, with the more nucleophilic nitrogen of the hydrazine attacking the more electrophilic carbonyl of the dicarbonyl compound.
Protocol 2: Saponification of Pyrazole-1-carboxylate Ester
This protocol details the hydrolysis of the ester to the corresponding carboxylic acid, a crucial step for subsequent amide bond formation.
Objective: To synthesize a 1,5-disubstituted-1H-pyrazole-3-carboxylic acid.
Materials:
-
Pyrazole-1-carboxylate ester (from Protocol 1) (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 3.0 eq)
-
Tetrahydrofuran (THF) / Water or Methanol / Water (co-solvent system)
-
Hydrochloric acid (HCl), 1M or 2M solution
Procedure:
-
Dissolve the pyrazole ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add the base (e.g., LiOH, 2.0 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Cool the reaction mixture in an ice bath and acidify to a pH of ~2-3 with 1M HCl. A precipitate should form.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the pyrazole-1-carboxylic acid.
Causality Behind Experimental Choices:
-
A co-solvent system is used to ensure the solubility of both the ester and the inorganic base.
-
Acidification protonates the carboxylate salt, causing the less soluble carboxylic acid to precipitate from the aqueous solution.
Protocol 3: Amide Bond Formation via Acid Chloride
This is a highly reliable and scalable method for forming the final N-substituted pyrazole-1-carboxamide. The conversion of the carboxylic acid to a more reactive acid chloride facilitates the reaction with a wide range of amines.[8][9][10]
Objective: To synthesize an N-substituted pyrazole-1-carboxamide from the corresponding carboxylic acid.
Materials:
-
Pyrazole-1-carboxylic acid (from Protocol 2) (1.0 eq)
-
Oxalyl chloride or Thionyl chloride (1.2 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Catalytic N,N-Dimethylformamide (DMF) (1-2 drops)
-
Desired primary or secondary amine (1.1 - 1.5 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
Procedure:
-
Acid Chloride Formation:
-
In a flame-dried, nitrogen-purged round-bottom flask, suspend the pyrazole-1-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic drop of DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add oxalyl chloride or thionyl chloride (1.5 eq) dropwise. Gas evolution will be observed.
-
Allow the mixture to warm to room temperature and stir for 1-3 hours, or until the reaction mixture becomes a clear solution.
-
Remove the solvent and excess reagent in vacuo. The crude pyrazole-1-carbonyl chloride is typically used immediately in the next step.
-
-
Amide Formation:
-
Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve the desired amine (1.2 eq) and a base such as triethylamine (2.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Causality Behind Experimental Choices:
-
The use of anhydrous conditions is critical to prevent the hydrolysis of the highly reactive acid chloride intermediate.
-
DMF acts as a catalyst in the formation of the Vilsmeier-Haack reagent, which is the active acylating species.
-
An excess of a non-nucleophilic base (e.g., TEA, DIPEA) is used to neutralize the HCl generated during the amidation reaction.
Alternative Scalable Methodologies
While the acid chloride route is robust, other methods offer advantages in terms of safety, substrate scope, and operational simplicity, particularly on a large scale.
Direct Amidation using Coupling Reagents
Peptide coupling reagents can be employed to directly form the amide bond from the carboxylic acid and amine, avoiding the need to isolate the acid chloride.
Common Coupling Reagents:
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with Hydroxybenzotriazole (HOBt)[11]
-
Carbonyldiimidazole (CDI)[11]
General Procedure:
-
Dissolve the pyrazole-1-carboxylic acid (1.0 eq), amine (1.1 eq), and coupling additives (e.g., HOBt, 1.1 eq) in a suitable aprotic solvent (e.g., DMF, DCM).
-
Add the coupling reagent (e.g., EDCI, 1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Workup typically involves an aqueous wash to remove the water-soluble byproducts of the coupling reagents.
Synthesis via Isocyanates
For certain substitution patterns, the reaction of an aminopyrazole with phosgene or a phosgene equivalent can generate a pyrazole-isocyanate, which readily reacts with amines to form the desired carboxamide (urea derivative).[12]
Caption: Synthetic route to pyrazole-1-carboxamides (as ureas) via an isocyanate intermediate.
Quantitative Data Summary
The following table summarizes representative yields for the key synthetic steps described above. Actual yields are highly dependent on the specific substrates, reaction scale, and optimization.
| Step | Reactants | Reagents/Conditions | Typical Yield (%) |
| Pyrazole Synthesis | Hydrazine + 1,3-Dicarbonyl | Acetic Acid, Reflux | 60 - 95%[7] |
| Ester Saponification | Pyrazole Ester | LiOH or NaOH, THF/H₂O | 85 - 98% |
| Amidation (Acid Chloride) | Pyrazole Carboxylic Acid + Amine | Oxalyl Chloride, TEA, DCM | 70 - 95%[9] |
| Amidation (Coupling) | Pyrazole Carboxylic Acid + Amine | EDCI/HOBt, DMF | 65 - 90%[11] |
Safety and Handling Considerations
-
Oxalyl chloride and Thionyl chloride: These reagents are corrosive and react violently with water to release toxic gases (HCl, CO, CO₂, SO₂). All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
-
Hydrazine derivatives: Many hydrazines are toxic and potential carcinogens. Handle with care and avoid inhalation and skin contact.
-
Anhydrous solvents: The use of dry solvents is crucial for reactions involving moisture-sensitive reagents like acid chlorides. Ensure solvents are properly dried and stored.
Conclusion
The scalable synthesis of N-substituted pyrazole-1-carboxamides is a well-established field with a variety of robust and versatile methodologies. The late-stage amidation strategy, particularly via the formation of a pyrazole-1-carbonyl chloride, offers a highly flexible and scalable route for the production of these valuable compounds. By understanding the underlying chemical principles and carefully selecting the appropriate synthetic strategy, researchers and drug development professionals can efficiently access a diverse range of N-substituted pyrazole-1-carboxamides for various applications. The protocols and insights provided in this guide serve as a practical resource for the successful and scalable synthesis of this important class of molecules.
References
-
Discovery of pyrazole-1-carboxamide derivatives as novel Gi-biased μ-opioid receptor agonists. (2022). Drug Development Research, 83(7), 1600-1612. Available from: [Link]
-
Discovery of pyrazole‐1‐carboxamide derivatives as novel Gi‐biased μ‐opioid receptor agonists. (2022). ResearchGate. Available from: [Link]
-
An Expedient Approach to Pyrazolo[3,4- b ]pyridine-3-carboxamides via Palladium-Catalyzed Aminocarbonylation. (2021). University College Cork. Available from: [Link]
-
A One-Pot Multicomponent Catalytic Synthesis of New 1H-Pyrazole-1-Carbothioamide Derivatives with Molecular Docking. (2021). Biointerface Research in Applied Chemistry. Available from: [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). MDPI. Available from: [Link]
-
Inhibitory effect of novel pyrazole carboxamide derivatives on human carbonic anhydrase enzyme. (2012). Taylor & Francis Online. Available from: [Link]
-
The Recent Development of the Pyrazoles : A Review. (2021). TSI Journals. Available from: [Link]
-
Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). PMC. Available from: [Link]
-
The Mechanism of the Transition Metal-catalyzed Reaction of 1,1′-Carbonyldipyrazoles with Aldehydes and Ketones. (1974). Canadian Journal of Chemistry, 52(13), 2367-2374. Available from: [Link]
-
Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. (2013). ResearchGate. Available from: [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC. Available from: [Link]
-
Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. (2020). PubMed. Available from: [Link]
-
Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. (2024). PubMed. Available from: [Link]
-
Synthesis of novel pyrazole carboxamide derivatives and discovery of modulators for apoptosis or autophagy in A549 lung cancer cells. (2009). PubMed. Available from: [Link]
-
Synthesis of novel pyrazole carboxamides using reusable catalyst as antimicrobial agents and molecular docking studies. (n.d.). ResearchGate. Available from: [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. (2011). Molecules, 16(9), 7125-7135. Available from: [Link]
-
Design, Synthesis and Biological Evaluation of 5-Amino-1h-Pyrazole-4-Carboxamide Derivatives as Pan-Fgfr Covalent Inhibitors. (2024). SSRN. Available from: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134. Available from: [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Available from: [Link]
-
Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. (n.d.). J-Stage. Available from: [Link]
- Process for the preparation of 1H-pyrazole-1-carboxamidines. (n.d.). Google Patents.
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. (n.d.). KTU ePubl. Available from: [Link]
-
Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches. (2022). Semantic Scholar. Available from: [Link]
-
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (n.d.). PMC. Available from: [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ResearchGate. Available from: [Link]
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025). PMC. Available from: [Link]
-
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2014). ResearchGate. Available from: [Link]
-
Synthetic route for substituted pyrazole carboxamide derivatives. (n.d.). ResearchGate. Available from: [Link]
-
Pyrazole-1-carbothioamide as a Potent Precursor for Synthesis of Some New N-heterocycles of Potential Biological Activity Vol 56. (n.d.). Academia.edu. Available from: [Link]
-
Large‐scale synthesis of 1H‐pyrazole. (n.d.). ResearchGate. Available from: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Available from: [Link]
-
A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. Available from: [Link]
Sources
- 1. Discovery of pyrazole-1-carboxamide derivatives as novel Gi-biased μ-opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]
- 3. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmajournal.net [pharmajournal.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of novel pyrazole carboxamide derivatives and discovery of modulators for apoptosis or autophagy in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. 3-tert-Butyl-5-isocyanato-1-methyl-1H-pyrazole () for sale [vulcanchem.com]
Troubleshooting & Optimization
Technical Support Center: Stability Profile of N-ethyl-1H-pyrazole-1-carboxamide
Compound: N-ethyl-1H-pyrazole-1-carboxamide CAS: 3735-66-8 Molecular Formula: C₆H₉N₃O Class: N-Carbamoyl Azole / Active Urea
Executive Summary: The Stability Paradox
This compound is chemically distinct from standard amides or ureas. It belongs to the class of N-acyl/carbamoyl azoles , which are often used as "carbamoyl transfer reagents" in organic synthesis.
Crucial Insight: The bond between the pyrazole nitrogen (N1) and the carbonyl carbon is labile . Unlike a standard peptide bond, this linkage is energetically "spring-loaded" because the lone pair on N1 is part of the pyrazole aromatic system, reducing its conjugation with the carbonyl. Consequently, this compound is hydrolytically unstable , particularly in non-neutral pH environments.
Expected Behavior:
-
Neutral pH (7.0): Moderate stability (Hours to Days).
-
Basic pH (>8.0): Rapid hydrolysis (Minutes to Hours).
-
Acidic pH (<4.0): Accelerated hydrolysis (Minutes).
Hydrolytic Mechanism & Degradation Pathway
Understanding the mechanism is essential for troubleshooting. The degradation is not a random breakdown but a predictable nucleophilic substitution.
The Degradation Cascade
-
Activation: Water (or Hydroxide) attacks the carbonyl carbon.
-
Cleavage: The C-N bond breaks, expelling 1H-pyrazole as a leaving group.
-
Decarboxylation: The intermediate (N-ethylcarbamic acid) is unstable and spontaneously decarboxylates.
Figure 1: Hydrolytic degradation pathway showing the release of pyrazole and subsequent decarboxylation.
Kinetic Data & Stability Profile
Note: Exact half-lives vary by buffer composition and temperature. The data below represents typical class behavior for N-carbamoyl pyrazoles.
| Parameter | Condition | Estimated Half-life ( | Mechanistic Driver |
| Acidic | pH 2.0 - 4.0 | < 30 Minutes | Protonation of N2 on pyrazole makes it an excellent leaving group. |
| Neutral | pH 7.0 (PBS) | 6 - 24 Hours | Background water attack (slow). |
| Basic | pH 8.5+ | < 1 Hour | Direct nucleophilic attack by OH⁻ (Base Catalysis). |
| Solvent | DMSO (Wet) | Variable (Days) | Hygroscopic DMSO absorbs water, initiating slow hydrolysis. |
| Solvent | Dry Acetonitrile | Stable (> 6 Months) | Lack of nucleophiles prevents degradation. |
Troubleshooting Guide (FAQ Format)
Issue 1: "I see a new peak in my LC-MS/HPLC chromatogram."
Diagnosis: This is the most common sign of degradation.
-
The Culprit: The new peak is likely 1H-pyrazole .
-
Verification: Check the mass spectrum of the new peak.
-
Parent Compound MW: ~139 Da.
-
Pyrazole MW: 68 Da.
-
Ethylamine is often too small/polar to retain well on C18 or may be lost in the solvent front.
-
-
Solution: Prepare fresh stock solutions immediately before use. Do not store aqueous dilutions.
Issue 2: "My reaction vial is pressurized or popping caps."
Diagnosis: Gas evolution.
-
Mechanism: As shown in Figure 1, the hydrolysis intermediate (N-ethylcarbamic acid) breaks down into Ethylamine and Carbon Dioxide (CO₂) .
-
Risk: In a sealed vial, significant hydrolysis releases enough CO₂ to build pressure.
-
Solution: Avoid storing aqueous solutions in sealed, small-volume crimp vials for extended periods.
Issue 3: "The compound is inactive in my biological assay."
Diagnosis: Pre-assay hydrolysis.
-
Scenario: You diluted the compound in assay buffer (pH 7.4) and let it sit in a plate for 4 hours before adding cells/enzyme.
-
Cause: Significant hydrolysis occurred during the "wait" time. You are assaying a mixture of Pyrazole and Ethylamine, neither of which carries the carbamoylating activity.
-
Solution: Perform a "just-in-time" serial dilution. Add the compound last to the assay plate.
Experimental Protocols
Protocol A: Determination of Hydrolytic Stability ( )
Use this protocol to validate the compound's stability in your specific assay buffer.
Materials:
-
HPLC with UV detector (254 nm).
-
Buffer of interest (e.g., PBS pH 7.4).
-
Internal Standard (e.g., Benzonitrile - chemically inert).
Workflow:
-
Stock Prep: Dissolve 10 mg of this compound in 1 mL anhydrous Acetonitrile (ACN).
-
Initiation: Spike 50 µL of Stock into 950 µL of the test Buffer (pre-warmed to 37°C). Vortex immediately.
-
Sampling:
-
T=0: Immediately inject onto HPLC.
-
Intervals: Inject every 30 minutes for 4 hours.
-
-
Calculation:
-
Plot
vs. Time. -
Slope =
. - .
-
Protocol B: Troubleshooting Logic Tree
Figure 2: Decision tree for diagnosing stability issues.
References
-
Staab, H. A. (1962). Syntheses Using Heterocyclic Amides (Azolides). Angewandte Chemie International Edition, 1(7), 351-367. Link
- Foundational text establishing the "active amide" nature of N-acyl azoles and their susceptibility to hydrolysis.
- Katritzky, A. R., et al. (2010). Handbook of Heterocyclic Chemistry. Elsevier. Authoritative source on the reactivity of pyrazole ring systems and N-substitution effects.
-
Adler, M., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters, 19(20), 5773-5777. Link
- Demonstrates the specific hydrolytic instability of N-carbamoyl pyrazole deriv
-
EPA CompTox Dashboard. (2024). 1H-Pyrazole-1-carboxylic acid, ethyl ester (Analog). Link
- Source for physicochemical property estim
Technical Support Guide: Optimizing Solvent Selection for Pyrazole-1-carboxamide Reactions
[1][2]
Executive Summary
This guide addresses the technical challenges in synthesizing pyrazole-1-carboxamides . Unlike C-carboxamides (where the amide is on the carbon ring), 1-carboxamides involve a urea-like linkage on the pyrazole nitrogen (
This support document focuses on two primary synthesis routes:
Module 1: Solvent Selection Logic (The "Why")[2]
The choice of solvent dictates the reaction rate, the equilibrium position (critical for reversible
Comparative Solvent Matrix
| Solvent Class | Examples | Suitability | Mechanistic Impact |
| Chlorinated | DCM, DCE | High | Excellent solubility for isocyanates; low boiling point allows easy product isolation.[1][2] Non-nucleophilic. |
| Ethers | THF, 2-MeTHF, Dioxane | High | Good general solubility.[1][2] Warning: THF must be anhydrous; moisture causes rapid hydrolysis of isocyanates to ureas. |
| Polar Aprotic | DMF, DMAc, NMP | Medium | Increases pyrazole nucleophilicity significantly.[1][2] Risk: High boiling points make removal difficult; hygroscopic nature risks hydrolysis.[2] |
| Aromatic | Toluene, Xylene | Medium/High | Ideal for thermal control.[1] Allows azeotropic drying before reagent addition.[2] Poor solubility for polar pyrazoles may require heating.[2] |
| Green/Protic | Ethanol, Water | Low (Route 1) High (Route 2) | Route 1: Protic solvents react with isocyanates (AVOID).Route 2: Essential for semicarbazide solubility and buffering.[1][2] |
Module 2: Troubleshooting Guides (Q&A)
Scenario A: Direct Reaction (Pyrazole + Isocyanate)[1][2]
User Question: I am reacting 3,5-dimethylpyrazole with phenyl isocyanate in THF. The yield is low (40%), and I see a white precipitate that isn't my product.
Diagnosis:
-
Moisture Contamination: Isocyanates are highly sensitive to water. The white precipitate is likely diphenylurea , formed by the hydrolysis of the isocyanate.
-
Reversibility: The formation of pyrazole-1-carboxamides is often reversible at high temperatures.
Corrective Protocol:
-
Solvent Switch: Switch to Dichloromethane (DCM) or Toluene .[2] These dissolve the urea byproduct less than the target carboxamide, or allow easier drying.[2]
-
Drying Step: Pre-dry the pyrazole in Toluene via azeotropic distillation (Rotavap down) before adding the isocyanate.
-
Catalysis: Add 1–5 mol% of DABCO or Triethylamine (TEA) . This increases the nucleophilicity of the pyrazole nitrogen without acting as a nucleophile itself (if tertiary).
User Question: I have an unsymmetrical pyrazole (3-methyl-5-phenylpyrazole). Which isomer will form, and can solvent change this?
Technical Insight:
Pyrazoles exist as tautomers (
-
Non-polar solvents (Toluene): Often favor the reaction at the less sterically hindered nitrogen (kinetic control).[2]
-
Polar solvents (DMF): Stabilize the transition state, potentially allowing the more substituted (sterically hindered) product if it is thermodynamically more stable.[2]
-
Recommendation: Perform a solvent screen (DCM vs. Toluene vs. THF) at low temperature (0°C).[1][2] Lower temperatures favor the kinetic product (attack at the less hindered nitrogen).
Scenario B: Cyclization (Chalcone + Semicarbazide)
User Question: I am using ethanol for the reaction of chalcone with semicarbazide, but the reaction is stuck at the intermediate hydrazone.
Diagnosis: The cyclization step (ring closure) often requires specific pH buffering or higher thermal energy than ethanol provides at reflux.[2]
Corrective Protocol:
-
Buffer System: Switch to Dioxane containing Acetic Acid/Sodium Acetate . The acetate buffer catalyzes the dehydration step required to close the ring.
-
Microwave Assist: If available, use microwave irradiation in Ethanol/Water (Green method).[1][2] The rapid heating overcomes the activation energy barrier for cyclization.
Module 3: Visualization & Decision Logic[1][2]
Figure 1: Solvent Selection Decision Tree
Caption: Logical flow for selecting the optimal solvent based on reaction pathway and substrate sensitivity.
Figure 2: Regioselectivity Mechanism
Caption: Influence of steric hindrance and solvent on N-carbamoylation regioselectivity.
[1][2]
Module 4: Standard Operating Procedures (SOPs)
Protocol A: Synthesis via Isocyanate (Anhydrous Conditions)
Best for: High-value substrates requiring mild conditions.[1][2]
-
Preparation: Charge a flame-dried reaction flask with 1.0 eq of substituted pyrazole.
-
Solvent: Add Dichloromethane (DCM) (10 mL per gram of substrate). Note: If pyrazole is insoluble, add minimal dry THF.[1][2]
-
Base: Add 0.1 eq of Triethylamine (TEA) or DABCO.
-
Addition: Cool to 0°C. Add 1.1 eq of Isocyanate dropwise.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Workup:
Protocol B: Green Synthesis via Semicarbazide
Best for: Avoiding chlorinated solvents and utilizing aqueous-friendly reagents.[1][2]
-
Preparation: Mix 1.0 eq Chalcone and 1.1 eq Semicarbazide Hydrochloride.
-
Solvent: Suspend in Ethanol (or Water with 10% Ethanol).
-
Catalyst: Add Sodium Acetate (1.5 eq) .
-
Reaction: Reflux for 6 hours.
-
Troubleshooting: If intermediate hydrazone persists, add 10% Acetic Acid and continue reflux.
-
Isolation: Pour onto crushed ice. The pyrazole-1-carboxamide will precipitate. Recrystallize from Ethanol.
References
-
Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives . Molecules, 2011.[1][2][3] Link
-
Process for the preparation of 1H-pyrazole-1-carboxamidines . European Patent EP1197486A1. Link
-
Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines . BenchChem Technical Guides, 2025. Link
-
Green synthesis of pyrazole systems under solvent-free conditions . Journal of Experimental Nanoscience, 2017.[1][2] Link[1][2]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols . Journal of Organic Chemistry, 2008.[1][2][4] Link[1][2]
Sources
- 1. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. mdpi.com [mdpi.com]
- 4. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
Validation & Comparative
1H NMR spectrum analysis of N-ethyl-1H-pyrazole-1-carboxamide
Topic: Structural Elucidation and Solvent-Dependent NMR Analysis of N-ethyl-1H-pyrazole-1-carboxamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound represents a specific class of urea-linked heterocycles often utilized as scaffolds in medicinal chemistry (e.g., Factor Xa inhibitors, cannabinoid ligands). Unlike simple alkyl pyrazoles, the N1-carboxamide moiety introduces unique electronic anisotropy and hydrogen-bonding capabilities that significantly alter the proton NMR landscape.
This guide provides a technical analysis of the 1H NMR spectrum of this molecule. It objectively compares the spectral "performance" (resolution and diagnostic utility) across two standard solvent systems (CDCl₃ vs. DMSO-d₆) and differentiates the target molecule from its common regioisomer, N-ethyl-1H-pyrazole-3-carboxamide.
Structural Logic & Spin System Analysis
To interpret the spectrum accurately, we must deconstruct the molecule into three distinct spin systems. The unique connectivity of the urea linkage (
Spin System A: The N-Ethyl Chain
-
Structure:
-
Mechanism: The ethyl group exhibits a classic first-order coupling pattern.
-
Methyl (
): Resonates as a triplet ( Hz) due to coupling with the adjacent methylene. -
Methylene (
): Resonates as a quartet or multiplet . Its chemical shift is diagnostic; being attached to the urea nitrogen, it appears downfield (~3.2–3.4 ppm) compared to a standard alkyl chain, but upfield from an ester linkage.
-
Spin System B: The Pyrazole Ring (N1-Substituted)
-
Structure: Heteroaromatic ring with protons at positions 3, 4, and 5.
-
Mechanism: Substitution at N1 breaks the tautomeric symmetry observed in unsubstituted pyrazole.
-
H5 (Proton adjacent to N1): Most deshielded due to the electron-withdrawing carbonyl group at N1. Appears as a doublet (
Hz). -
H3 (Proton adjacent to N2): Deshielded by the aromatic ring current but less so than H5. Appears as a doublet (
Hz). -
H4 (Top proton): Shielded relative to H3/H5. Appears as a doublet of doublets (dd) or pseudo-triplet due to coupling with both H3 and H5.
-
Spin System C: The Urea Proton
-
Structure:
-
Mechanism: This proton is exchangeable and highly sensitive to solvent polarity and hydrogen bonding.
Comparative Analysis: Solvent Systems & Alternatives
This section evaluates how the spectral "performance" changes under different conditions and against structural alternatives.
Comparison 1: Solvent System Performance (CDCl₃ vs. DMSO-d₆)
The choice of solvent is not merely logistical; it determines the visibility of the diagnostic urea proton.
| Feature | CDCl₃ (Chloroform-d) | DMSO-d₆ (Dimethyl Sulfoxide) | Scientific Verdict |
| Amide (NH) Signal | Poor. Often broad, weak, or invisible due to quadrupole broadening and rapid exchange. | Excellent. Appears as a sharp, distinct triplet (coupling to | Use DMSO-d₆ for full characterization. |
| Pyrazole H5 Shift | ~8.0 ppm. | ~8.2–8.4 ppm (Deshielded by solvent H-bonding to carbonyl). | DMSO provides better separation of aromatic signals. |
| Water Peak Interference | Low (~1.56 ppm). | High (~3.33 ppm). Can obscure the ethyl | CDCl₃ is superior for analyzing the aliphatic region. |
Technical Insight: In DMSO-d₆, the strong hydrogen-bond accepting capability of the solvent "locks" the amide proton, slowing chemical exchange and allowing the observation of
coupling. This turns the NH signal into a diagnostic triplet, confirming the N-ethyl connectivity.
Comparison 2: Regioisomer Differentiation (1-Carboxamide vs. 3-Carboxamide)
A common synthetic pitfall is producing the 3-carboxamide isomer. NMR is the primary method to distinguish them.
| Diagnostic | Target: 1-Carboxamide (Urea linkage) | Alternative: 3-Carboxamide (Amide linkage) |
| H4 Multiplicity | Triplet / dd (Couples to H3 and H5). | Doublet (Couples only to H5). |
| H5 Shift | Downfield (>8.0 ppm) due to N1-carbonyl anisotropy. | Upfield (~7.6 ppm) . |
| NH Environment | Urea-like (attached to | Amide-like (attached to Carbonyl). |
Experimental Data & Protocol
Representative 1H NMR Data (DMSO-d₆, 400 MHz)
Note: Values are representative of N1-carbamoyl pyrazoles based on literature analogs.
| Shift ( | Multiplicity | Integration | Coupling ( | Assignment |
| 8.35 | Doublet (d) | 1H | 2.6 | Py-H5 (Diagnostic) |
| 8.15 | Broad Triplet (bt) | 1H | 5.5 | NH (Amide) |
| 7.75 | Doublet (d) | 1H | 1.6 | Py-H3 |
| 6.55 | dd / Triplet | 1H | 2.6, 1.6 | Py-H4 |
| 3.30 | Multiplet/Quartet | 2H | 7.0, 5.5 | Ethyl -CH₂- |
| 1.15 | Triplet (t) | 3H | 7.0 | Ethyl -CH₃ |
Step-by-Step Characterization Protocol
-
Sample Preparation: Dissolve 5–10 mg of the purified solid in 0.6 mL of DMSO-d₆ .
-
Why DMSO? To ensure the amide NH is visible and sharp.
-
-
Acquisition: Run a standard 1H scan (16–32 scans, 1 sec relaxation delay).
-
D₂O Shake (Validation):
-
Coupling Verification: Check the splitting of the signal at 6.55 ppm. If it is a doublet , you likely have the wrong isomer (3-carboxamide). If it is a triplet/dd , you have the correct N1-substituted ring.
Visualization of Logic
Diagram 1: Molecular Structure and Spin Systems
Caption: Structural connectivity showing the three distinct spin systems and their coupling relationships.
Diagram 2: Isomer Identification Workflow
Caption: Decision tree for distinguishing the target N1-substituted pyrazole from its 3-carboxamide isomer.
References
-
Abraham, R. J., et al. (2006). "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.
-
Claramunt, R. M., et al. (1994). "15N NMR chemical shifts of NH-pyrazoles in the solid state and in solution." Journal of the Chemical Society, Perkin Transactions 2.
-
National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." SDBS Web. (General reference for Pyrazole ring shifts).
-
Reich, H. J. "Structure Determination Using NMR." University of Wisconsin-Madison Chemistry. (Reference for chemical shift rules of ureas/amides).
Sources
A Structural and Mechanistic Comparison: N-ethyl-1H-pyrazole-1-carboxamide vs. the Acaricide Tebufenpyrad
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison between the well-characterized acaricide Tebufenpyrad and the simpler chemical entity, N-ethyl-1H-pyrazole-1-carboxamide. The focus is a detailed analysis of their respective chemical structures and the profound impact these structural differences have on their physicochemical properties and mechanisms of action. For Tebufenpyrad, we will explore its established role as a potent mitochondrial inhibitor. For this compound, its potential for biological activity will be considered from a structural standpoint. This guide will also present a validated experimental workflow for quantitatively comparing the bioactivity of these two compounds.
Comparative Structural and Physicochemical Analysis
A molecule's biological function is intrinsically linked to its three-dimensional structure and physicochemical characteristics. A side-by-side comparison of Tebufenpyrad and this compound reveals significant differences that underpin their distinct activities.
Tebufenpyrad is a complex pyrazole carboxamide developed for robust performance as a contact and stomach poison for mites and other pests.[1] Its structure is highly substituted, featuring:
-
A 1-methyl-3-ethyl-4-chloro-pyrazole core.
-
An amide linkage to a 4-tert-butylbenzyl moiety.
These features create a molecule with high lipophilicity (LogP ≈ 4.93), which is crucial for penetrating the waxy cuticle of insects and accessing the mitochondrial membrane.[1][2]
This compound , in contrast, is a much simpler molecule. It consists of:
-
An unsubstituted 1H-pyrazole ring.
-
An N-ethylcarboxamide group attached at the N1 position.
This minimalist structure results in a significantly lower molecular weight and a predicted lower LogP value, suggesting higher water solubility and different membrane permeability characteristics compared to Tebufenpyrad.
The following table summarizes the key physicochemical differences:
| Property | Tebufenpyrad | This compound | Rationale for Significance |
| Molecular Formula | C₁₈H₂₄ClN₃O[3] | C₆H₉N₃O | Overall size and elemental composition. |
| Molar Mass | 333.86 g/mol [3] | 139.16 g/mol | Influences diffusion and transport properties. |
| LogP (o/w) | 4.93[2] | ~0.4 (Predicted) | High LogP in Tebufenpyrad is critical for lipid membrane penetration to reach its mitochondrial target. The lower predicted value for the comparator suggests poorer lipid solubility. |
| Water Solubility | ~2.61 mg/L[2] | Higher (Predicted) | Inversely related to LogP; affects formulation and environmental fate. |
| Hydrogen Bond Donors | 1 | 1 | Influences binding interactions and solubility. |
| Hydrogen Bond Acceptors | 3 | 2 | Influences binding interactions and solubility. |
| Rotatable Bonds | 6 | 2 | Tebufenpyrad's greater conformational flexibility may aid in binding to its target protein. |
Mechanism of Action: A Tale of Two Molecules
The stark structural differences directly translate into their mechanisms of biological action. Tebufenpyrad is a well-documented and potent metabolic inhibitor, while the activity of this compound remains speculative and is likely non-specific, if present at all.
Tebufenpyrad: A Potent Mitochondrial Complex I Inhibitor
Tebufenpyrad is classified as a Mitochondrial Electron Transport Inhibitor (METI) acaricide.[4] Its primary mode of action is the strong and specific inhibition of Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) .[3][5] This enzyme is the first and largest complex in the electron transport chain (ETC), a fundamental process for cellular energy (ATP) production.[6]
By binding to Complex I, Tebufenpyrad blocks the transfer of electrons from NADH to ubiquinone.[6] This disruption has several critical consequences:
-
Halts the ETC: The entire electron flow is impeded.[6]
-
Ceases ATP Production: The proton gradient necessary for ATP synthase to produce ATP is not established, leading to rapid energy depletion and cell death.[3][5]
-
Induces Oxidative Stress: The blockage can cause electron leakage, leading to the formation of reactive oxygen species (ROS), which damages cellular components.[6][7]
This targeted inhibition is what makes Tebufenpyrad an effective and fast-acting acaricide, causing mites to quickly cease feeding and movement.[4]
This compound: Speculative Activity
Given its simple structure, this compound lacks the specific steric and lipophilic properties that enable Tebufenpyrad's high-affinity binding to Mitochondrial Complex I. While many pyrazole-containing compounds exhibit a wide range of biological activities, these are highly dependent on the specific substitutions on the pyrazole ring.[8] Without the bulky, lipophilic 4-tert-butylbenzyl group and other substitutions seen in Tebufenpyrad, it is unlikely that this simpler molecule would act as a potent, specific METI. Any biological activity is more likely to be non-specific and occur only at much higher concentrations.
Experimental Protocol: Comparative Analysis of Mitochondrial Inhibition
To empirically validate the functional differences suggested by the structural analysis, a quantitative in vitro assay is required. The Seahorse XF Cell Mito Stress Test is a gold-standard method for assessing mitochondrial function in real-time.[9][10] This protocol provides a framework for comparing the effects of Tebufenpyrad and this compound on mitochondrial respiration.
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of Tebufenpyrad and this compound on Mitochondrial Complex I respiration.
Materials:
-
Seahorse XFe96 or similar extracellular flux analyzer[10]
-
Relevant cell line (e.g., HepG2, or an insect-derived cell line for acaricidal relevance)
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
-
Test compounds: Tebufenpyrad (positive control), this compound
-
Vehicle control (e.g., DMSO)
Methodology:
-
Cell Culture: Plate cells in a Seahorse XF96 cell culture microplate and allow them to adhere overnight to form a confluent monolayer.
-
Compound Preparation: Prepare a dilution series for each test compound in the appropriate assay medium. Include a vehicle-only control. Tebufenpyrad concentrations could range from 1 nM to 10 µM, while this compound may require higher concentrations (e.g., 1 µM to 1 mM).
-
Assay Execution:
-
Replace the growth medium with the assay medium containing the respective compound dilutions and incubate for a specified time (e.g., 1 hour).
-
Place the plate in the Seahorse XF analyzer and measure the basal Oxygen Consumption Rate (OCR).
-
Sequentially inject the mitochondrial stressors from the Mito Stress Test kit:
-
Oligomycin (Complex V inhibitor): To measure ATP-linked respiration.
-
FCCP (uncoupling agent): To measure maximal respiration.
-
Rotenone/Antimycin A (Complex I/III inhibitors): To shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
-
Data Analysis:
-
Calculate the basal respiration, ATP-linked respiration, and maximal respiration for each compound concentration.
-
Plot the dose-response curve for the inhibition of basal respiration.
-
Determine the IC50 value for each compound.
-
Expected Outcome: It is hypothesized that Tebufenpyrad will show a potent, dose-dependent decrease in OCR with an IC50 value in the low micromolar or nanomolar range.[9] In contrast, this compound is expected to show little to no effect on OCR at comparable concentrations, with a significantly higher or non-determinable IC50 value, confirming that it is not a potent Complex I inhibitor.
Conclusion
The significant disparity in biological activity between Tebufenpyrad and this compound is a clear illustration of the principle of structure-activity relationships in chemical biology. Tebufenpyrad's intricate and highly substituted structure, featuring a chlorinated pyrazole core and a lipophilic tert-butylbenzyl group, is precisely tailored for potent and specific inhibition of Mitochondrial Complex I. This targeted action results in its efficacy as a fast-acting acaricide.
Conversely, the simple, unadorned structure of this compound lacks the necessary features for high-affinity interaction with this specific biological target. While the pyrazole scaffold is a common feature in bioactive molecules, this particular derivative is not expected to exhibit potent, targeted activity comparable to Tebufenpyrad. The proposed experimental workflow provides a robust and definitive method to experimentally confirm this structure-based hypothesis, offering a clear path for researchers to quantify the vast difference in performance between these two molecules.
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Introduction: The Architectural Blueprint of Pyrazole-1-Carboxamides
An In-Depth Guide to the Crystal Structure of N-Substituted Pyrazole-1-Carboxamides: A Comparative Analysis for Drug Discovery and Materials Science
N-substituted pyrazole-1-carboxamides represent a cornerstone scaffold in modern medicinal chemistry and materials science.[1][2] This privileged heterocyclic system is at the heart of numerous biologically active compounds, demonstrating a vast spectrum of therapeutic potential, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[1][2][3] The efficacy and behavior of these molecules in a biological or material context are not solely dictated by their chemical formula but are profoundly influenced by their three-dimensional architecture and the way they interact with each other in the solid state.
Understanding the crystal structure of these compounds is paramount. It provides a high-resolution blueprint of molecular conformation, electronic distribution, and, most critically, the intricate network of intermolecular interactions that govern solubility, stability, polymorphism, and bioavailability.[4] This guide offers a comparative analysis of the crystal structure data for N-substituted pyrazole-1-carboxamides, synthesizing findings from various studies to provide researchers, scientists, and drug development professionals with field-proven insights into the structural landscape of this vital class of molecules.
Core Structural Features and Conformational Plasticity
The fundamental architecture of an N-substituted pyrazole-1-carboxamide consists of a planar five-membered pyrazole ring linked to a carboxamide group at the N1 position. The substituent on the amide nitrogen (N-substituent) is the primary source of structural diversity and plays a decisive role in the molecule's overall conformation and subsequent crystal packing.
Planarity and Dihedral Angles: The Molecular Shape
Single-crystal X-ray diffraction studies consistently show that the pyrazole ring itself is nearly planar.[5] The carboxamide group also tends towards planarity to maximize resonance stabilization. The most significant conformational variable is the relative orientation of the N-substituent with respect to the pyrazole-carboxamide core. This is best described by the dihedral angles between the planes of the constituent rings.
For instance, in the structure of 1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide, the molecule adopts an "L-shape," with the dihedral angle between the two pyridyl rings being 78.37°.[6] In contrast, studies on N-substituted pyrazolines (the dihydro-analogs) show that the dihedral angle between the pyrazole and a fluoro-substituted phenyl ring can be as low as 4.64°, indicating a much more co-planar arrangement.[5][7][8] These variations highlight the conformational flexibility of the scaffold, which is heavily influenced by the steric bulk and electronic nature of the N-substituent.
A Comparative Look at Intermolecular Interactions and Supramolecular Assembly
The solid-state architecture of these compounds is a masterclass in crystal engineering, governed by a hierarchy of intermolecular forces. The specific nature of the N-substituent dictates which of these interactions will dominate the crystal packing, leading to diverse supramolecular assemblies.
The Dominance of Hydrogen Bonding
Hydrogen bonds are the most prevalent and directional interactions in pyrazole-1-carboxamide crystals.
-
Classical N-H···O Synthons: The amide N-H group is a reliable hydrogen bond donor, and the carbonyl oxygen is an excellent acceptor. This frequently leads to the formation of robust intermolecular N-H···O hydrogen bonds, which can link molecules into chains or dimers.[9]
-
Alternative Acceptors: The pyrazole ring's sp² hybridized nitrogen atom can also act as a hydrogen bond acceptor. Intramolecular N-H···N(pyrazolyl) hydrogen bonds are observed, which can satisfy the hydrogen bonding potential internally and influence the overall molecular conformation.[6]
-
Influence of Substituents: When substituents with hydrogen bonding capabilities (e.g., methoxy groups, additional heterocycles) are present, the competition between potential hydrogen bond donors and acceptors becomes more complex. Studies on a pyrazole-1-carbothioamide showed that in different crystal forms (a pure form vs. a solvate vs. a co-crystal), the N-H groups engaged in different combinations of N–H···S, N–H···O(methoxy), and N–H···O(carbonyl) contacts, demonstrating the system's sensitivity to its chemical environment.[4][10]
Caption: Predictive workflow for crystal packing based on N-substituent type.
Experimental Protocols: From Synthesis to Structure
The successful acquisition of high-quality crystal structure data is predicated on robust synthetic and crystallization methodologies.
Synthesis of N-Substituted Pyrazole-1-Carboxamides (General Protocol)
This protocol is a generalized procedure based on common synthetic routes reported in the literature. [1][3][9][11]
-
Precursor Synthesis: Begin with a suitable pyrazole precursor, such as a pyrazole-3-carboxylic acid or a pyrazole-3-carbohydrazide.
-
Activation (if necessary): If starting with a carboxylic acid, it must be activated. This can be achieved by converting it to an acid chloride (e.g., using thionyl chloride or oxalyl chloride) or by using peptide coupling reagents (e.g., T3P, HATU).
-
Coupling Reaction:
-
From Acid Chloride: Dissolve the appropriate amine (the source of the N-substituent) and a non-nucleophilic base (e.g., triethylamine, DIPEA) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere. Cool the solution (typically to 0 °C). Add a solution of the pyrazole acid chloride dropwise.
-
From Carbohydrazide: Reflux a mixture of the pyrazole carbohydrazide and a suitable electrophile (e.g., an isocyanate or an anhydride) in a high-boiling solvent like glacial acetic acid. [9]4. Reaction Monitoring & Work-up: Allow the reaction to stir at room temperature or with gentle heating until completion, monitored by Thin Layer Chromatography (TLC). Upon completion, perform an aqueous work-up to remove the base and other water-soluble by-products. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol, acetone, ethyl acetate) or by column chromatography on silica gel.
Protocol for Single Crystal Growth
The growth of diffraction-quality single crystals is often an empirical process, but the following steps provide a solid starting point.
-
Solvent Selection: Choose a solvent or solvent system in which the purified compound has moderate solubility at room temperature or elevated temperature, and lower solubility at cooler temperatures. Common solvents include dimethylformamide (DMF), ethanol, acetone, or mixtures like ethyl acetate/hexane. [8][9]2. Slow Evaporation (Most Common Method):
-
Dissolve the compound in a minimal amount of the chosen solvent in a clean vial.
-
Cover the vial with a cap or parafilm and pierce it with a few small holes using a needle. This allows the solvent to evaporate very slowly over several days to weeks.
-
Place the vial in a vibration-free location.
-
-
Slow Cooling:
-
Create a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., by gentle heating in a water bath).
-
Allow the solution to cool slowly to room temperature, and then potentially transfer it to a refrigerator or freezer to further decrease the solubility and induce crystallization.
-
-
Crystal Harvesting: Once crystals of sufficient size have formed, carefully remove them from the mother liquor using forceps or by decanting the solvent. Gently wash the crystals with a small amount of cold solvent and allow them to air dry.
Structural Characterization
-
Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive technique for determining the three-dimensional structure. A suitable crystal is mounted on a diffractometer, and the diffraction pattern generated by X-ray bombardment is used to solve and refine the crystal structure. [5][11]* Spectroscopic Confirmation: The bulk material should always be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, and HRMS) to confirm that the crystal structure is representative of the synthesized compound. [1][12]
Conclusion
The crystal structures of N-substituted pyrazole-1-carboxamides are a rich tapestry of intermolecular interactions, where predictable motifs like hydrogen-bonded dimers are modulated by the nuanced effects of diverse N-substituents. The interplay between strong N-H···O bonds and a constellation of weaker forces like π-π stacking and C-H···O contacts provides a tunable system for crystal engineering. For drug development professionals, understanding these packing arrangements is critical for predicting and controlling solid-state properties like solubility and stability. For materials scientists, this knowledge enables the rational design of new materials with tailored optical or electronic properties. This guide has illuminated the key structural principles and provided the experimental framework necessary for researchers to confidently explore and engineer the crystalline landscape of this exceptionally important class of molecules.
References
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The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide - -ORCA - Cardiff University. [Link]
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Heteromeric intermolecular interactions as synthetic tools for the formation of binary co-crystals - ResearchGate. [Link]
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4,5-dihydro-1H-pyrazole-1-carbothioamide in a Cocrystal with 1,3-bis(4-Methoxyphenyl)prop-2-en-1-one and Dimethylformamide Solvate - MDPI. [Link]
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Synthesis and crystal structures of N-substituted pyrazolines - PubMed. [Link]
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The crystal structure of bis(1H-pyrazole-carboxamidine-κN,N′)bis(nitrato-κO)-copper(II), C8H12CuN10O6 - ResearchGate. [Link]
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Synthesis and Crystal Structures of N-Substituted Pyrazolines - ResearchGate. [Link]
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Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. [Link]
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Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC. [Link]
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of N-ethyl-1H-pyrazole-1-carboxamide
Hazard Assessment and Risk Mitigation: The "Why" Behind the Protocol
N-ethyl-1H-pyrazole-1-carboxamide belongs to the pyrazole-carboxamide class of compounds, which are widely used in pharmaceutical and agrochemical research.[1][2] Due to their biological activity, it is prudent to handle these compounds and their waste with a high degree of caution. Data from similar pyrazole derivatives indicate potential hazards such as skin irritation, serious eye irritation, and harm if swallowed or inhaled.[3][4][5] Furthermore, many nitrogen-containing heterocyclic compounds are recognized as emerging environmental contaminants with potential for ecotoxicity.[6][7] Therefore, improper disposal, such as discharge into the sanitary sewer system, is strictly prohibited.[8][9] The primary objective of this protocol is to contain the chemical waste securely and ensure it is managed by a licensed hazardous waste disposal facility, in compliance with federal, state, and local regulations.[10][11]
Core Principle: Treat all novel or uncharacterized chemical waste as hazardous until proven otherwise. This proactive approach minimizes risk and ensures regulatory compliance.
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any waste handling procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable standard for minimizing exposure risks.
| PPE Category | Specification | Rationale |
| Eye Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | Protects against accidental splashes of chemical waste, which may cause serious eye irritation or damage.[3][12] |
| Hand Protection | Wear chemical-impermeable gloves (e.g., nitrile). | Prevents skin contact, which can lead to irritation or allergic reactions.[13][14] |
| Skin and Body | Wear a laboratory coat and closed-toe shoes. | Provides a barrier against spills and protects the skin from exposure.[11] |
| Respiratory | Use only in a well-ventilated area, preferably within a chemical fume hood. | Minimizes the inhalation of any potentially harmful dusts or vapors that may be generated during waste handling.[15] |
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the systematic procedure for the collection and disposal of waste containing this compound.
3.1. Waste Segregation and Containerization
-
Step 1: Identify and Segregate: Designate a specific waste stream for this compound and materials contaminated with it (e.g., gloves, absorbent pads). Keep this waste separate from other chemical waste to prevent potentially hazardous reactions.[16][17]
-
Step 2: Select an Appropriate Container: Choose a container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, leak-proof screw cap is recommended.[10][14] The container must be in good condition, free of cracks or residues from previous use.[16]
-
Step 3: Collect the Waste: Carefully transfer the chemical waste into the designated container. For solid waste, use a dedicated scoop or spatula. For liquid waste, use a funnel to avoid spills. Do not fill the container to more than 90% of its capacity to allow for expansion of vapors.
-
Step 4: Securely Close the Container: Immediately after adding waste, tightly seal the container to prevent the release of vapors.[8][17]
3.2. Labeling and Storage
-
Step 5: Label the Waste Container: Proper labeling is a critical regulatory requirement.[10][16] The label must be durable and clearly legible. Use a permanent marker to provide the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound"
-
An approximate concentration and quantity of the waste
-
The date when the waste was first added to the container
-
The name and contact information of the generating researcher or laboratory
-
-
Step 6: Store in a Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area.[10][16] This area must be:
-
At or near the point of generation.
-
Secure and under the control of laboratory personnel.
-
Away from sources of ignition, heat, and incompatible materials.
-
Within secondary containment (e.g., a spill tray) to contain any potential leaks.[17]
-
3.3. Disposal of Empty Containers
-
Step 7: Triple Rinse Empty Containers: Chemical containers that have held this compound are not considered empty until they have been properly decontaminated.[9][16]
-
Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
The first rinseate must be collected and disposed of as hazardous waste in your this compound waste container.[17] For highly toxic compounds, subsequent rinsates may also need to be collected.[17]
-
After triple rinsing, allow the container to air dry completely in a well-ventilated area, such as a fume hood.[16]
-
Once clean and dry, deface the original label on the container before disposing of it in the appropriate solid waste stream (e.g., broken glass box).[9]
-
3.4. Arranging for Waste Pickup
-
Step 8: Contact Environmental Health and Safety (EHS): When your waste container is full or has been in storage for a period approaching your institution's limit (often 90 days for large quantity generators), contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[9][18] Provide them with all necessary information about the waste stream.
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill Management: Preparedness is Key
In the event of a spill, follow your laboratory's established spill response procedure. For a small spill of this compound:
-
Evacuate and Alert: Alert personnel in the immediate area.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows) to contain the spill.[11]
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of this compound is a critical component of safe laboratory practice. By adhering to this comprehensive guide, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their commitment to environmental stewardship. This protocol, grounded in the principles of hazard assessment, proper handling, and regulatory compliance, provides a clear and actionable framework for managing this chemical waste stream effectively.
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University of Nevada, Reno. (2025, January). Chapter 20: Chemical Waste Management. Retrieved from [Link]
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University of Pennsylvania. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Environmental Health and Radiation Safety. Retrieved from [Link]
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Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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Kishida Chemical Co., Ltd. (2023, December 21). Safety Data Sheet: 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]
-
Cole-Parmer. (2006, March 22). Material Safety Data Sheet: 3,5-Dimethyl-1H-pyrazole-1-carboximidamidenitrate. Retrieved from [Link]
-
Georganics. (2011, February 11). ETHYL 1H-PYRAZOLE-3-CARBOXYLATE. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 1H-Pyrazole-1-carboxylic acid, ethyl ester Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
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MDPI. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Retrieved from [Link]
- Schwarz, S., et al. (2021). Environmental fate and effects assessment of human pharmaceuticals: lessons learnt from regulatory data. Environmental Sciences Europe, 33(1), 68.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
